4'-Iodo-biphenyl-4-carboxaldehyde
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Overview
Description
4’-Iodo-biphenyl-4-carboxaldehyde is an organic compound with the molecular formula C13H9IO It is a derivative of biphenyl, where an iodine atom is substituted at the 4’ position and an aldehyde group is present at the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Iodo-biphenyl-4-carboxaldehyde typically involves the iodination of biphenyl derivatives followed by formylation. One common method includes the following steps:
Iodination: Biphenyl is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 4’ position.
Formylation: The iodinated biphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the aldehyde group at the 4 position.
Industrial Production Methods: Industrial production of 4’-Iodo-biphenyl-4-carboxaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4’-Iodo-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide (CuCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Copper(I) cyanide (CuCN) in dimethylformamide (DMF).
Major Products:
Oxidation: 4’-Iodo-biphenyl-4-carboxylic acid.
Reduction: 4’-Iodo-biphenyl-4-methanol.
Substitution: 4’-Cyano-biphenyl-4-carboxaldehyde.
Scientific Research Applications
4’-Iodo-biphenyl-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of iodine-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4’-Iodo-biphenyl-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
4’-Bromo-biphenyl-4-carboxaldehyde: Similar structure but with a bromine atom instead of iodine.
4’-Chloro-biphenyl-4-carboxaldehyde: Similar structure but with a chlorine atom instead of iodine.
4’-Fluoro-biphenyl-4-carboxaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4’-Iodo-biphenyl-4-carboxaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the reactivity and interaction of the compound with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H9IO |
---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
4-(4-iodophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9IO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H |
InChI Key |
CELHREPGCUBBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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